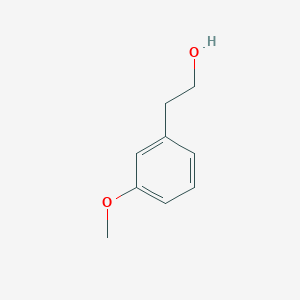

2-(3-Methoxyphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPGEJSCUZMCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198243 | |

| Record name | 3-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5020-41-7 | |

| Record name | 3-Methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxyphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-methoxyphenethyl alcohol

Physicochemical Profile, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

3-Methoxyphenethyl alcohol (CAS 5020-41-7) is a critical aromatic building block utilized in the synthesis of central nervous system (CNS) active agents, dopamine analogs, and isoquinoline alkaloids. As a structural congener of the neurotransmitter dopamine (specifically the 3-O-methyl metabolite profile), it serves as a vital intermediate for introducing the m-methoxyphenethyl moiety into complex pharmacophores. This guide provides an exhaustive technical analysis of its properties, validated synthesis routes, and spectral characteristics to support rigorous experimental design.

Chemical Identity & Molecular Architecture[1]

| Parameter | Detail |

| IUPAC Name | 2-(3-Methoxyphenyl)ethanol |

| Common Synonyms | m-Methoxyphenethyl alcohol; 3-(2-Hydroxyethyl)anisole; m-Methoxyphenylethanol |

| CAS Registry Number | 5020-41-7 |

| Molecular Formula | C |

| Molecular Weight | 152.19 g/mol |

| SMILES | COc1cccc(CCO)c1 |

| InChIKey | UPPGEJSCUZMCMW-UHFFFAOYSA-N |

| Structural Class | Phenethyl alcohol; Aryl ether |

Physicochemical Properties (The Data Core)

The following data aggregates experimental values from standard chemical registries and safety data sheets.

Physical Constants

| Property | Value | Condition / Note |

| Physical State | Liquid | @ 20 °C |

| Appearance | Clear, colorless to pale yellow | Oxidation may darken color |

| Boiling Point | 141–143 °C | @ 12 mmHg (Vacuum) |

| Boiling Point (Est.) | ~296–297 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.075 g/mL | @ 25 °C |

| Refractive Index ( | 1.538 | Standard optical reference |

| Flash Point | > 113 °C (> 235 °F) | Closed Cup |

| Vapor Pressure | ~0.001 mmHg | @ 25 °C (Predicted) |

Solubility & Partitioning

| Solvent | Solubility Profile | Relevance |

| Water | Low / Sparingly Soluble | LogP ~1.2–1.5 indicates lipophilicity. |

| Chloroform | High | Standard solvent for NMR analysis. |

| Ethyl Acetate | High | Preferred extraction solvent. |

| Alcohols (MeOH, EtOH) | Miscible | Common reaction media. |

Synthetic Pathways & Manufacturing

The synthesis of 3-methoxyphenethyl alcohol typically proceeds via the reduction of carboxylic acid or ester precursors. The choice of pathway depends on scale and available reagents.

Primary Route: Reduction of 3-Methoxyphenylacetic Acid

This is the most robust laboratory and industrial route, ensuring high yield and purity.

-

Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0).[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH

) or Borane-Dimethyl Sulfide (BH -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by hydrolysis.

Secondary Route: Grignard Reaction

Useful for introducing isotopic labels or when starting from the halide.

-

Precursors: 3-Methoxyphenylmagnesium bromide + Ethylene oxide.

-

Mechanism: Ring opening of the epoxide by the aryl Grignard reagent.

Visualization of Synthetic Logic

Figure 1: The standard reductive synthesis pathway from phenylacetic acid derivatives.

Chemical Reactivity & Applications

3-Methoxyphenethyl alcohol is a bifunctional molecule containing a reactive primary hydroxyl group and an electron-rich aromatic ring (activated by the methoxy group).

Functional Group Transformations

-

Halogenation: Conversion to 3-methoxyphenethyl bromide (using PBr

) or chloride (using SOCl -

Oxidation: Controlled oxidation yields 3-methoxyphenylacetaldehyde (Swern oxidation) or 3-methoxyphenylacetic acid (Jones oxidation).

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form phenethyl esters, often used in fragrance chemistry or as prodrug moieties.

Drug Development Utility

-

Isoquinoline Alkaloids: The compound serves as a precursor to 3-methoxyphenethylamine, which undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines.

-

Opioid Analogs: The 3-methoxyphenyl motif is structurally homologous to the "A-ring" of tramadol and tapentadol. While not always the direct starting material for these specific APIs, it is used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.

Reactivity Map

Figure 2: Divergent synthesis tree showing key downstream derivatives.

Spectral Characterization

Accurate identification is paramount in quality control. The following spectral peaks are diagnostic for 3-methoxyphenethyl alcohol.

Proton NMR ( H NMR)

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.18 – 7.24 | Multiplet | 1H | Aromatic H (C5 position) |

| 6.75 – 6.82 | Multiplet | 3H | Aromatic H (C2, C4, C6 positions) |

| 3.84 | Singlet | 3H | Methoxy group (-OCH |

| 3.82 – 3.88 | Triplet ( | 2H | Methylene adjacent to -OH (-CH |

| 2.84 | Triplet ( | 2H | Benzylic methylene (Ar-CH |

| 1.60 – 1.80 | Broad Singlet | 1H | Hydroxyl proton (-OH), exchangeable |

Infrared Spectroscopy (FT-IR)

-

3300–3400 cm

: Broad O-H stretch (Hydrogen bonded). -

2800–3000 cm

: C-H stretching (Aliphatic and Aromatic). -

1600, 1585 cm

: Aromatic C=C ring skeletal vibrations. -

1260, 1040 cm

: C-O stretching (Aryl alkyl ether and primary alcohol).

Handling, Safety, & Stability

Hazard Classification (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerate) to prevent slow oxidation to the aldehyde.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required.

-

Container: Amber glass vials to protect from light.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3-Methoxyphenethyl alcohol - Gas Phase IR and Mass Spectra. Retrieved from [Link]

-

LookChem. Synthesis and Application Data for CAS 5020-41-7. Retrieved from [Link]

Sources

Technical Guide: 2-(3-Methoxyphenyl)ethanol – Properties, Synthesis, and Applications

Part 1: Executive Summary

2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7) is a specialized aromatic alcohol used primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Structurally, it consists of a phenethyl alcohol core substituted with a methoxy group at the meta (3-) position. This specific substitution pattern is critical in medicinal chemistry, particularly in the development of central nervous system (CNS) agents where the 3-alkoxy pharmacophore modulates receptor binding affinity (e.g., in opioid analgesics like Tapentadol analogs).

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental and calculated values to establish a baseline for identification and quality control.

Core Identity & Metrics[1][3]

| Property | Value | Notes |

| IUPAC Name | This compound | Also: 3-Methoxyphenethyl alcohol |

| CAS Registry Number | 5020-41-7 | Distinct from para (702-23-8) and ortho (7417-18-7) isomers |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | Monoisotopic Mass: 152.0837 |

| SMILES | COc1cccc(CCO)c1 | |

| InChI Key | UPPGEJSCUZMCMW-UHFFFAOYSA-N |

Physical Properties[1][2][3][5][6][7][8]

| Parameter | Specification | Context |

| Appearance | Colorless to pale yellow liquid | Viscous oil at room temperature |

| Boiling Point | 120–125 °C @ 2–5 mmHg | Est. 257–260 °C @ 760 mmHg (Atmospheric) |

| Density | 1.096 ± 0.06 g/cm³ | Predicted value |

| Solubility | Soluble in EtOH, CHCl₃, DMSO | Slightly soluble in water |

| pKa | ~14.8 (Alcoholic OH) | Weakly acidic proton |

Part 3: Synthetic Architecture

The synthesis of this compound is most reliably achieved through the reduction of 3-methoxyphenylacetic acid .[1] This route offers high regioselectivity, avoiding the isomer mixtures often seen in Friedel-Crafts alkylations.[1]

Mechanistic Pathway (Reduction)

The transformation involves the nucleophilic attack of a hydride donor (typically Lithium Aluminum Hydride, LiAlH₄, or Borane-THF) on the carbonyl carbon of the carboxylic acid precursor.

Figure 1: Step-wise reduction pathway from the carboxylic acid precursor to the target alcohol.

Experimental Protocol: LiAlH₄ Reduction

Safety Note: LiAlH₄ is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Nitrogen or Argon).[1]

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

-

Addition: Dissolve 3-methoxyphenylacetic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain temperature <10 °C.[1]

-

Reaction: Once addition is complete, warm the mixture to room temperature, then heat to gentle reflux for 2–4 hours. Monitor consumption of starting material by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

Workup: Stir until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[1] Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude oil via vacuum distillation (bp ~125 °C @ 3 mmHg) or flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Part 4: Analytical Validation

Trustworthy identification requires corroboration between NMR spectroscopy and Mass Spectrometry.[1]

1H-NMR Characterization (400 MHz, CDCl₃)

The meta-substitution pattern creates a distinct splitting pattern in the aromatic region, differentiating it from the symmetric para isomer.[1]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.22 | Triplet (t) | 1H | Ar-H (C5) |

| 6.75 – 6.85 | Multiplet (m) | 3H | Ar-H (C2, C4, C6) |

| 3.85 | Triplet (t, J=6.5 Hz) | 2H | –CH₂–CH₂ –OH |

| 3.80 | Singlet (s) | 3H | Ar–O–CH₃ |

| 2.85 | Triplet (t, J=6.5 Hz) | 2H | Ar–CH₂ –CH₂– |

| 1.80 | Broad Singlet | 1H | –OH (Exchangeable) |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (M+): m/z 152 (Base peak or significant intensity).

-

Tropylium Ion Analog: m/z 121 (Loss of –CH₂OH, [M-31]⁺). This is the diagnostic peak for methoxybenzyl fragments.[1]

-

Benzyl Cation: m/z 91 (Secondary fragmentation).[1]

Part 5: Applications & Handling

Pharmaceutical Utility

This compound serves as a "building block" for introducing the 3-methoxyphenethyl moiety.[1]

-

Leaving Group Conversion: The alcohol is frequently converted to a bromide (using PBr₃) or tosylate (using TsCl). These electrophiles are then used to alkylate amines, a key step in synthesizing analgesics that mimic the Tramadol/Tapentadol pharmacophore.[1]

-

Metabolic Studies: Used as a reference standard to identify metabolites of drugs containing the 3-methoxyphenethyl side chain.[1]

Stability & Storage[1][7]

-

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong oxidizing agents (converts to 3-methoxyphenylacetic acid).[1]

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed to prevent moisture absorption.[1]

-

Safety: Classified as an Irritant (Skin/Eye).[1][2][3] Use standard PPE (gloves, goggles, fume hood).

Figure 2: Downstream synthetic utility in medicinal chemistry workflows.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

-

The Good Scents Company. 2-(4-Methoxyphenyl)ethanol Data (Comparative Isomer Analysis). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(3-Methoxyphenyl)ethanol

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7). Designed for analytical chemists and drug development researchers, this document details the mechanistic pathways governing the formation of the molecular ion (

The fragmentation signature of this compound is dominated by the stability of the 3-methoxybenzyl/tropylium cation (m/z 121) , formed via benzylic cleavage. Secondary pathways involving the loss of formaldehyde and dehydration provide critical structural confirmation.[1]

Chemical Identity & Properties

Before interpreting the mass spectrum, the structural constraints must be defined to validate the fragmentation logic.

| Property | Detail |

| Compound Name | This compound |

| Synonyms | m-Methoxyphenethyl alcohol; 3-Methoxyphenylethanol |

| CAS Number | 5020-41-7 |

| Molecular Formula | |

| Exact Mass | 152.0837 Da |

| Structure | Aromatic ring substituted at the meta position with a methoxy group ( |

Experimental Protocol (GC-EI-MS)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure sufficient internal energy deposition (70 eV) to promote the diagnostic cleavages.[1]

Instrumental Parameters

-

Source Temperature : 230°C (Prevents condensation, promotes volatilization).[1]

-

Transfer Line Temperature : 250°C.[1]

-

Scan Range : m/z 35 – 300.[1]

Self-Validating Quality Control

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is characterized by a distinct hierarchy of ion stability. The fragmentation is driven by the aromatic ring's ability to stabilize positive charge and the labile nature of the primary alcohol tail.

The Molecular Ion ( )[1][5]

-

m/z 152 (

)[1] -

Observation : The molecular ion is clearly visible (typically 20-30% relative abundance), confirming the molecular weight.

-

Mechanism : Removal of a single electron from the lone pair of the oxygen atom (either the hydroxyl or methoxy group) or the

-system of the aromatic ring. Given the resonance stabilization, the charge is delocalized across the aromatic system.

The Base Peak: Benzylic Cleavage[1]

-

m/z 121 (

) – 100% Relative Abundance [1] -

Mechanism : The dominant pathway is the cleavage of the C-C bond between the

and-

Process :

. -

Neutral Loss : The hydroxymethyl radical (

, 31 Da) is expelled.[1] -

Driving Force : The resulting cation is a 3-methoxybenzyl cation , which can isomerize to the highly stable methoxytropylium ion . The electron-donating methoxy group at the meta position further stabilizes this cation via resonance, making it the thermodynamic sink of the fragmentation process.

-

Secondary Fragmentation: The Anisole Signature[1]

-

m/z 91 (

) – Tropylium Ion [1] -

Mechanism : The m/z 121 ion undergoes further degradation characteristic of anisole derivatives.[1]

-

Process :

. -

Neutral Loss : Formaldehyde (

, 30 Da).[1] -

Significance : This transition (

) is a classic "anisole-type" fragmentation, confirming the presence of the methoxy group on the aromatic ring.

-

Minor Pathway: Dehydration[1]

-

m/z 134 (

)[1] -

Mechanism : Elimination of water (

, 18 Da) from the alcohol side chain.

Data Summary Table

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Fragment Structure | Mechanism |

| 152 | ~25% | Molecular Ion ( | Ionization of parent molecule | |

| 134 | ~5-10% | Dehydration Product | Loss of | |

| 122 | ~9% | Isotope of Base Peak | ||

| 121 | 100% (Base) | Methoxybenzyl Cation | Loss of | |

| 91 | ~30-50% | Tropylium Ion | Loss of | |

| 77 | ~15% | Phenyl Cation | Degradation of Tropylium |

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the causal relationships between the molecular ion and its fragments.

Caption: Mechanistic hierarchy of this compound fragmentation. The dominant pathway (solid line) proceeds via benzylic cleavage to the stable m/z 121 cation.

References

-

NIST Mass Spectrometry Data Center . "this compound Mass Spectrum". NIST Chemistry WebBook, SRD 69. Accessed January 30, 2026.[1] [Link][1]

-

PubChem . "Compound Summary: this compound (CID 78724)".[1] National Library of Medicine.[1] Accessed January 30, 2026.[1] [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for benzylic cleavage and anisole fragmentation rules).

-

Nibbering, N. M. M., & de Boer, T. J. (1968).[1][4] "Mass Spectrometry of Aralkyl Compounds with a Functional Group". Organic Mass Spectrometry. (Mechanistic grounding for phenylethanol derivatives).

Methodological & Application

Synthesis of 2-(3-Methoxyphenyl)ethanol from 3-Methoxyphenylacetic Acid: An Application Note and Detailed Protocol

Introduction

2-(3-Methoxyphenyl)ethanol is a valuable chemical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its structure, featuring a phenylethanol backbone with a meta-methoxy substitution, makes it a key building block in the development of novel therapeutics. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound via the reduction of 3-methoxyphenylacetic acid. The protocol herein emphasizes the use of lithium aluminum hydride (LAH), a potent reducing agent highly effective for the conversion of carboxylic acids to their corresponding primary alcohols.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety.

Reaction Principle and Mechanistic Overview

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of the carboxyl group, a powerful reducing agent is required.[2] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity, which allows for the efficient reduction of carboxylic acids, esters, and other carbonyl compounds.[2][3]

The reaction proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The overall process consumes two equivalents of hydride per mole of carboxylic acid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 3-Methoxyphenylacetic Acid | ≥98% | Sigma-Aldrich | |

| Lithium Aluminum Hydride (LAH) | 95%, powder | Sigma-Aldrich | Highly reactive, handle with care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexane | ACS Grade | Fisher Scientific | For chromatography. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |

| Deionized Water | For workup. | ||

| 15% Sodium Hydroxide Solution | For workup. | ||

| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bars

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Standard laboratory glassware and consumables

Detailed Experimental Protocol

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] All manipulations involving LAH must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, and gloves) must be worn at all times.

Step 1: Reaction Setup and Preparation

1.1. A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is assembled and flame-dried under a stream of nitrogen.

1.2. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

1.3. In a separate, dry flask, prepare a solution of 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in 100 mL of anhydrous THF.

Step 2: Reduction with Lithium Aluminum Hydride

2.1. To the reaction flask, carefully add lithium aluminum hydride (3.42 g, 90.3 mmol) under a positive flow of nitrogen.

2.2. Suspend the LAH powder in 150 mL of anhydrous THF and cool the resulting slurry to 0 °C using an ice bath.

2.3. The solution of 3-methoxyphenylacetic acid in THF is then added dropwise to the stirred LAH suspension via an addition funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.[4]

2.4. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

2.5. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is no longer detectable.

Step 3: Reaction Workup (Fieser Method)

3.1. After the reaction is complete, the flask is cooled to 0 °C in an ice bath.

3.2. CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme care.

3.3. To the cooled and stirred reaction mixture, slowly and sequentially add the following, allowing the gas evolution to subside between each addition:

- 3.4 mL of deionized water

- 3.4 mL of 15% aqueous sodium hydroxide solution

- 10.2 mL of deionized water

3.4. A granular white precipitate of aluminum salts should form.[5] The mixture is stirred at room temperature for an additional 30 minutes to ensure complete precipitation.

Step 4: Isolation of the Crude Product

4.1. The solid aluminum salts are removed by vacuum filtration, and the filter cake is washed with several portions of ethyl acetate (3 x 50 mL).

4.2. The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine (2 x 100 mL).

4.3. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.

Step 5: Purification by Column Chromatography

5.1. The crude product is purified by flash column chromatography on silica gel.[6][7]

5.2. The column is packed with silica gel in hexane. The crude oil is loaded onto the column and eluted with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate in hexane).

5.3. Fractions are collected and analyzed by TLC. Those containing the pure product are combined, and the solvent is evaporated under reduced pressure to afford the purified this compound.

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Expected Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (t, J=7.8 Hz, 1H), 6.82-6.75 (m, 3H), 3.85 (t, J=6.5 Hz, 2H), 3.80 (s, 3H), 2.87 (t, J=6.5 Hz, 2H), 1.60 (br s, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.8, 140.4, 129.5, 120.9, 114.3, 111.7, 63.6, 55.2, 39.2. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction. | - Ensure anhydrous conditions were maintained. - Extend the reflux time. - Use a higher excess of LAH. |

| Decomposition of product during workup. | - Ensure the quenching procedure is performed at 0 °C. | |

| Formation of a gelatinous precipitate during workup | Incorrect ratio of quenching reagents. | - Adhere strictly to the Fieser workup ratios. - Add anhydrous sodium sulfate and stir vigorously to break up the emulsion. |

| Incomplete separation during column chromatography | Inappropriate eluent system. | - Optimize the eluent polarity by TLC analysis before running the column. - A shallower gradient may be necessary. |

Conclusion

The reduction of 3-methoxyphenylacetic acid to this compound using lithium aluminum hydride is a robust and high-yielding synthetic route. Adherence to strict anhydrous conditions and careful execution of the workup procedure are paramount for achieving a successful outcome. The detailed protocol and accompanying scientific insights provided in this application note serve as a reliable guide for researchers in the field of organic synthesis and drug development.

References

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

Ashenhurst, J. Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

-

Hunt, I. Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

-

Reusch, W. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Michigan State University. [Link]

-

Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

-

Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

-

ResearchGate. Plots of the retention factors ((A): k1, (B): k2), selectivity (C), and... [Link]

-

Organic Syntheses. L-VALINOL. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Angene. This compound(CAS# 5020-41-7 ). [Link]

-

YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

-

Royal Society of Chemistry. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

-

University of Colorado Boulder. Column Chromatography. [Link]

-

SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]

-

ResearchGate. Reductions by Metal Alkoxyaluminum Hydrides. Part II. Carboxylic Acids and Derivatives, Nitrogen Compounds, and Sulfur Compounds. [Link]

-

The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Application Note: Purification of 2-(3-Methoxyphenyl)ethanol by Flash Column Chromatography

Abstract & Scope

This application note details the isolation and purification of 2-(3-Methoxyphenyl)ethanol , a critical building block in the synthesis of central nervous system (CNS) active agents and opioid analgesics. While commercially available, laboratory synthesis via the reduction of 3-methoxyphenylacetic acid often yields crude mixtures containing unreacted starting material, aldehydes, and over-reduced alkyl side products.

This protocol moves beyond standard "cookbook" instructions, providing a self-validating workflow that integrates chemical workup with flash chromatography to maximize yield and purity.[1] We focus on the separation of the target alcohol from its acidic precursors and non-polar byproducts using a silica gel stationary phase.

Compound Profile & Separation Challenges

Before initiating purification, understanding the physicochemical landscape of the target is essential for selecting the correct stationary and mobile phases.

| Property | Data | Chromatographic Implication |

| Structure | Phenethyl alcohol derivative with meta-methoxy group | Moderate polarity; UV active (aromatic ring).[1] |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) | Loading: Liquid loading is possible, but dry loading on silica is recommended for tighter bands.[1] |

| Boiling Point | ~306 °C (Predicted), ~130 °C at 10 mmHg | Non-volatile under standard rotary evaporation; stable.[1] |

| Key Impurity A | 3-Methoxyphenylacetic acid | Highly polar/Acidic.[1] Will streak on silica unless removed or solvent is acidified.[1] |

| Key Impurity B | 3-Methoxyphenethyl acetate (if ester reduction) | Non-polar.[1] Elutes significantly earlier than the alcohol.[1] |

| Key Impurity C | 3-Ethylanisole (Over-reduction) | Non-polar hydrocarbon.[1] Elutes at solvent front.[1][2] |

Pre-Purification Strategy: The "Chemical Filter"

Expert Insight: The most common error in purifying this alcohol is relying solely on chromatography to remove unreacted acid.[1] 3-Methoxyphenylacetic acid can co-elute or cause "tailing" that contaminates the alcohol fractions.[1]

Mandatory Pre-Column Protocol:

-

Alkaline Wash: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Extraction: Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.[1]

-

Mechanism:[3] This converts the impurity (Acid) into its water-soluble carboxylate salt, removing >95% of it before the sample ever touches the column.

-

-

Validation: Acidify a small aliquot of the aqueous wash to check for precipitation (confirms removal of acid).[1]

-

Drying: Dry the organic layer over anhydrous MgSO₄ and concentrate.[1]

Thin Layer Chromatography (TLC) Method Development[2][4]

A robust column run is a scaled-up version of an optimized TLC plate.[1]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Visualization: UV Light (254 nm) is primary.[1] Stain with p-Anisaldehyde (alcohol turns violet/blue upon heating) to distinguish from non-alcohol impurities.[1]

Mobile Phase Optimization: We target a Retention Factor (Rf ) of 0.30 – 0.35 for the product.

| Solvent System (Hexane : EtOAc) | Observed Rf (Product) | Outcome |

| 9:1 | < 0.10 | Too slow; product sticks to baseline. |

| 4:1 | 0.32 | Optimal. Good separation from non-polar impurities (Rf > 0.6).[1] |

| 1:1 | > 0.70 | Too fast; loss of resolution. |

Detailed Purification Protocol

Column Sizing & Packing[1][5][6]

-

Adsorbent: Silica Gel 60 (230–400 mesh / 40–63 µm).[1]

-

Ratio: Use 30–50 g of silica per 1 g of crude material (30:1 to 50:1 ratio).[1]

-

Column Diameter: For 1 g load, use a 2.5 cm to 3.0 cm diameter column.

Sample Loading

Since this compound is a liquid/oil, Dry Loading provides the sharpest bands.[1]

-

Dissolve 1 g of crude oil in minimal DCM (approx 2-3 mL).

-

Add 2 g of silica gel to the flask.

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Gently pour this powder onto the top of the pre-equilibrated column bed.[1]

-

Cover with a 1 cm layer of sea sand to protect the bed.[1]

Elution Gradient

Running an isocratic column (single solvent ratio) often leads to broad peaks.[1] A Step Gradient is recommended.[1]

-

Equilibration: 100% Hexane (2 Column Volumes - CV).

-

Fraction 1 (Impurities): 90:10 Hexane:EtOAc (3 CV).[1]

-

Elutes: Non-polar hydrocarbons, over-reduced side products.[1]

-

-

Fraction 2 (Product Elution): 80:20 (4:1) Hexane:EtOAc (Until product elutes).[1]

-

Elutes: this compound.[1]

-

-

Flush: 100% EtOAc.

-

Elutes: Any remaining polar baseline material.[1]

-

Fraction Collection & Analysis[1]

-

Collect fractions size approx. 1/3 of the column volume (e.g., 15-20 mL fractions for a 1 g scale).

-

Check every 3rd tube via TLC.[1]

-

Pool fractions containing the single spot at Rf ~0.32.[1]

Visualization of Workflow

The following diagrams illustrate the logical flow of the purification and the decision-making process for solvent selection.

Diagram 1: Purification Workflow

Caption: Step-by-step isolation workflow emphasizing the chemical wash prior to chromatography.

Diagram 2: Mobile Phase Decision Tree

Caption: Logic gate for optimizing the mobile phase composition based on TLC retention factors.

Characterization & Purity Check

Post-purification, the identity and purity of the compound must be verified.

-

1H NMR (CDCl₃, 400 MHz):

-

HPLC:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-(4-Methoxyphenyl)ethanol (Isomer Analog Data). Retrieved from [Link]

-

Clark, J. (2003). Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Chemguide. Retrieved from [Link]

Sources

recrystallization techniques for 2-(3-Methoxyphenyl)ethanol

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(3-Methoxyphenyl)ethanol (CAS 5020-41-7).[1]

Executive Summary: The Physical State Paradox

Before attempting recrystallization, it is critical to address the physical properties of This compound . Unlike its para-isomer (which melts at ~28°C), the meta-isomer (3-methoxy) is a viscous liquid (oil) at standard ambient temperature and pressure (SATP), with a boiling point of approximately 141–143°C at 12 mmHg.[2]

Direct recrystallization at room temperature is impossible. Therefore, this guide provides three distinct workflows to achieve high purity:

-

Vacuum Distillation: The primary method for purifying the liquid.[2]

-

Cryogenic Melt Crystallization: A technique to crystallize the oil at sub-ambient temperatures.[1][2]

-

Derivatization Recrystallization: Converting the alcohol into a solid ester (3,5-dinitrobenzoate) to utilize standard recrystallization for ultrapure isolation or characterization.[1][2]

Part 1: Primary Purification Protocol (Vacuum Distillation)

For bulk purification of crude reaction mixtures.[2]

Principle: Separation based on vapor pressure differences under reduced pressure to prevent thermal decomposition (oxidation of the alcohol to aldehyde/acid).[2]

Experimental Setup

-

Apparatus: Short-path distillation head or Kugelrohr apparatus.

-

Vacuum Source: High-vacuum pump (< 5 mmHg recommended).

-

Heating: Silicone oil bath with magnetic stirring.

Step-by-Step Protocol

-

Pre-Treatment: Dissolve crude oil in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.[1][2] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Degassing: Place the concentrated oil in the distillation flask. Apply vacuum (without heat) for 10 minutes to remove residual solvent and dissolved gases.[1][2]

-

Distillation:

-

Storage: Store under Argon/Nitrogen at 4°C to prevent oxidation.

Part 2: Recrystallization Techniques

Technique A: Cryogenic Melt Crystallization (Direct)

For purifying the oil without chemical modification.[2]

Mechanism: Lowering the temperature below the fusion point (

-

Preparation: Place the crude oil (must be >90% pure) in a pear-shaped flask.

-

Solvent: Add a minimal amount of Pentane or Diethyl Ether (0.5 mL per gram of oil) only if the oil is too viscous.[2] Ideally, use neat oil.[2]

-

Cooling: Immerse the flask in a bath of Dry Ice/Acetone (-78°C) .

-

Induction: Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

-

Filtration: Once a solid mass forms, quickly filter through a pre-chilled sintered glass funnel (jacketed with dry ice) or use a Craig tube for centrifugation.

-

Thawing: Allow the collected crystals to melt back into a liquid in a clean vial.

Technique B: Derivatization Recrystallization (Indirect)

For structural characterization or ultra-high purity isolation.[2]

Mechanism: Converting the liquid alcohol into a solid 3,5-dinitrobenzoate ester , which crystallizes easily.[2] This solid can be purified to >99.9% and then hydrolyzed back to the alcohol if necessary.[2]

Reaction:

Protocol:

-

Derivatization:

-

Recrystallization of Ester:

-

Hydrolysis (Recovery):

-

Reflux the pure crystals in 5% NaOH/Ethanol for 1 hour.

-

Acidify, extract with ether, and evaporate to recover the ultrapure liquid alcohol.[2]

-

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate purification method based on input purity and end-use requirements.

Figure 1: Purification workflow selecting between distillation, melt crystallization, and derivatization.[1][2]

Part 4: Quantitative Data & Solvents

| Parameter | Value / Condition | Notes |

| Boiling Point | 141–143°C @ 12 mmHg | Primary purification metric.[1] |

| Refractive Index | Use to verify purity of distillate.[1][2] | |

| Density | 1.075 g/mL | Denser than water.[1][2] |

| Recryst. Solvent (Ester) | Ethanol / Water (90:[2]10) | For 3,5-dinitrobenzoate derivative.[1][2][5] |

| TLC Solvent | Hexane : EtOAc (3:[2]1) |

Part 5: Troubleshooting

-

Problem: The oil turns yellow/brown during distillation.

-

Problem: No crystals form during derivatization.

-

Problem: "Oiling out" during recrystallization (Derivative).

References

-

Sigma-Aldrich. Product Specification: 3-Methoxyphenethyl alcohol (CAS 5020-41-7).[1][2] Retrieved from [2]

-

The Good Scents Company. 2-(meta-anisyl) ethanol Properties and Safety.[1][2] Retrieved from [2]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of this compound.[1][2] Retrieved from [2]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Derivatization of Alcohols).[1][2][6] 5th Edition, Longman Scientific & Technical.[2]

Sources

- 1. 3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. protocols.io [protocols.io]

- 4. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 5. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 6. Workup [chem.rochester.edu]

Application Note: Neuroprotective Assay of 2-(3-Methoxyphenyl)ethanol in vitro

[1]

Introduction & Rationale

2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7), also known as m-methoxyphenethyl alcohol, is a structural analog of the well-characterized neuroprotectant Tyrosol.[1] While the para-hydroxyl group in Tyrosol is critical for direct radical scavenging, the meta-methoxy substitution in this compound alters its lipophilicity and metabolic stability.

This protocol is designed to evaluate its neuroprotective potential, specifically targeting oxidative stress-induced neurodegeneration .[1] The rationale relies on the compound's ability to modulate the Nrf2-ARE antioxidant pathway and stabilize mitochondrial function, a mechanism common to lipophilic phenethyl alcohol derivatives [1, 2].

Mechanistic Hypothesis

Unlike direct antioxidants, this compound is hypothesized to act as a Phase II enzyme inducer .[1] By modifying cysteine residues on Keap1, it facilitates nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby conferring resistance against neuronal insults like

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol utilizes a Self-Validating Workflow :

-

Dose Optimization: Establishes the "No-Observed-Adverse-Effect Level" (NOAEL) to ensure observed effects are protective, not biphasic toxicity.

-

Dual-Readout Validation: Combines metabolic activity (CCK-8) with membrane integrity (LDH) to distinguish between cytostasis and cytotoxicity.[1]

-

Mechanistic Confirmation: Links phenotypic survival to molecular signaling (ROS reduction & Nrf2 activation).[1]

Cell Model Selection

-

Primary Model: SH-SY5Y (Human Neuroblastoma) .[1]

-

Why: They possess dopaminergic phenotypes and are highly sensitive to oxidative stressors, making them the gold standard for screening small-molecule neuroprotectants [4].[1]

-

-

Stressor: Hydrogen Peroxide (

) .[1]-

Why: Mimics the reactive oxygen species (ROS) burst seen in ischemic reperfusion injury and neuroinflammation.[1]

-

Materials & Reagents

| Component | Specification | Storage |

| Test Compound | This compound (>98% purity) | 4°C (Dark) |

| Cell Line | SH-SY5Y (ATCC® CRL-2266™) | |

| Basal Medium | DMEM/F12 (1:[1]1) + 10% FBS + 1% Pen/Strep | 4°C |

| Stressor | 30% | 4°C |

| Viability Assay | CCK-8 (Cell Counting Kit-8) or MTT | -20°C |

| ROS Probe | DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) | -20°C (Dark) |

| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT |

Detailed Protocol

Phase I: Preparation of Stock Solutions

Critical Step: Lipophilicity Management.

-

Master Stock (100 mM): Dissolve 15.2 mg of this compound (MW: 152.19 g/mol ) in 1 mL of sterile DMSO. Vortex for 30 seconds.[1]

-

Working Solutions: Dilute the Master Stock in serum-free DMEM/F12 to prepare 200x concentrations.

-

Note: Ensure final DMSO concentration in cell culture is < 0.1% to avoid solvent neurotoxicity.[1]

-

Phase II: Cell Culture & Seeding[1]

-

Cultivate SH-SY5Y cells in T-75 flasks until 80% confluence.

-

Trypsinize and seed into 96-well plates at a density of 5 × 10³ cells/well .

-

Incubate for 24 hours at 37°C, 5%

to allow attachment.

Phase III: Determination of Non-Toxic Range (Dose Optimization)

Objective: Find the highest concentration that does not reduce viability.

-

Treat cells with 0, 10, 25, 50, 100, and 200 µM of this compound for 24 hours.[1]

-

Perform CCK-8 assay (add 10 µL reagent, incubate 2h, read OD at 450 nm).[1]

-

Decision Gate: Select the 3 highest concentrations that retain >95% viability for the neuroprotection assay (typically 10, 25, 50 µM).

Phase IV: Neuroprotection Assay (Pre-Treatment Paradigm)

Rationale: Pre-treatment primes the Nrf2 system before the oxidative insult.

-

Pre-treatment: Remove media and add fresh medium containing selected doses (e.g., 10, 25, 50 µM) of this compound.[1] Incubate for 4 hours .

-

Control: Vehicle control (0.1% DMSO).[1]

-

-

Insult: Without removing the drug, add

to a final concentration of 150–300 µM (empirically determined to cause ~50% cell death, -

Co-incubation: Incubate for an additional 24 hours .

-

Readouts:

Phase V: Mechanistic Validation (ROS & Pathway)

A. Intracellular ROS Measurement (DCFH-DA)

-

Seed cells in black-walled 96-well plates.

-

Treat as per Phase IV.[1]

-

After treatment, wash 2x with PBS.[1]

-

Incubate with 10 µM DCFH-DA for 30 min in the dark.

-

Read Fluorescence: Ex/Em = 485/535 nm.[1]

B. Western Blotting Targets[1]

Data Visualization & Workflows[1]

Experimental Workflow Diagram

Figure 1: Step-by-step experimental workflow for validating neuroprotection.

Proposed Signaling Pathway (Mechanism of Action)

Figure 2: Hypothesized Mechanism of Action via the Nrf2/HO-1 Axis.

Expected Results & Troubleshooting

Data Interpretation Table

| Assay | Control (Vehicle) | Interpretation | ||

| CCK-8 (% Viability) | 100% | < 60% | > 80% | Metabolic rescue confirmed.[1] |

| LDH Release (OD) | Low | High | Significantly Reduced | Membrane integrity preserved.[1] |

| ROS (Fluorescence) | Low | Very High | Attenuated | Antioxidant capacity verified.[1] |

| Morphology | Neuritic extension | Rounding/Blebbing | Neurites Preserved | Structural protection.[1] |

Troubleshooting Guide

-

Issue: High background toxicity in "Compound Only" wells.[1]

-

Solution: The methoxy group may increase cell permeability.[1] Reduce incubation time or lower the concentration range (< 50 µM).

-

-

Issue: No protection observed against

.-

Solution:

is unstable.[1] Ensure fresh preparation immediately before use. Alternatively, switch to Glutamate (5-10 mM) as the stressor to test excitotoxicity protection instead of direct oxidative stress.

-

References

-

Zhang, L., et al. (2021).[1][2] "Neuroprotective effects of Tyrosol and its derivatives: Structure-activity relationships." Journal of Agricultural and Food Chemistry.

-

Speciale, A., et al. (2014).[1] "Hydroxytyrosol neuroprotection against oxidative stress is mediated by Nrf2 activation."[1] Free Radical Biology and Medicine.

-

Satoh, T., & Lipton, S. A. (2017).[1] "Redox regulation of neuronal survival mediated by electrophilic compounds."[1] Trends in Neurosciences.

-

Xicoy, H., Wieringa, B., & Martens, G. J. (2017).[1] "The SH-SY5Y cell line in Parkinson’s disease research: a systematic review." Molecular Neurodegeneration.

Application Notes & Protocols for the Analytical Derivatization of 2-(3-Methoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(3-Methoxyphenyl)ethanol for analytical purposes. The primary objective of derivatization is to modify the chemical structure of an analyte to enhance its suitability for analysis by chromatographic and spectroscopic methods. For a polar compound like this compound, this process is critical for improving volatility for Gas Chromatography (GC), enhancing thermal stability, and increasing detection sensitivity. Furthermore, specific derivatization techniques can be employed to resolve and quantify enantiomers, a crucial step in pharmaceutical development and stereoselective synthesis. This document details three field-proven derivatization strategies: silylation for general GC-Mass Spectrometry (GC-MS) analysis, acylation for ultra-trace quantification by GC with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS), and chiral derivatization for the determination of enantiomeric purity.

The Rationale for Derivatization

This compound is a polar molecule due to its hydroxyl (-OH) functional group. This polarity presents several analytical challenges:

-

Poor Volatility: The hydroxyl group engages in hydrogen bonding, which raises the boiling point of the molecule and reduces its volatility, making it less suitable for direct GC analysis.[1]

-

Thermal Instability: At the high temperatures often required in a GC injector, polar molecules can degrade, leading to inaccurate quantification and peak tailing.[2]

-

Limited Detector Sensitivity: Standard detectors may not provide sufficient sensitivity for trace-level analysis. Derivatization can introduce specific functional groups that dramatically enhance the detector's response.[3]

-

Enantiomeric Co-elution: If this compound is chiral, its enantiomers will not be separated on a standard, non-chiral chromatographic column. Chiral derivatization creates diastereomers that possess different physical properties and can be resolved.[4]

This guide provides validated protocols to overcome these challenges, enabling robust and sensitive analysis.

Silylation for Enhanced GC-MS Analysis

Silylation is the most common derivatization technique for GC analysis of compounds with active hydrogens, such as those in hydroxyl groups. The process involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification effectively masks the polar -OH group, leading to a significant increase in volatility and thermal stability.[1]

Causality & Expertise: The choice of silylating reagent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent for this purpose. Its reaction by-products are volatile and generally do not interfere with the chromatography. To enhance the reaction rate, especially for sterically unhindered primary alcohols like this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often added. The reaction must be conducted under anhydrous conditions, as silylating reagents and the resulting TMS ethers are sensitive to moisture.

Reaction Scheme: Silylation

The hydroxyl group of this compound attacks the silicon atom of the silylating agent (e.g., BSTFA), leading to the formation of a trimethylsilyl ether.

Caption: Experimental workflow for PFBoyl derivatization.

Protocol 2: Acylation with Pentafluorobenzoyl Chloride

This protocol is optimized for creating PFBoyl esters for high-sensitivity analysis.

Materials:

-

Dried analyte sample.

-

Pentafluorobenzoyl chloride (PFBoylCl).

-

Anhydrous Pyridine.

-

Hexane or other suitable extraction solvent.

-

Deionized water.

-

Heating block or water bath at 60°C.

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Place the dried residue in a 4 mL glass vial with a PTFE-lined cap.

-

Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of PFBoylCl to the vial.

-

Reaction: Tightly cap the vial, vortex for 30 seconds, and incubate at 60°C for 45 minutes. [3]4. Post-Reaction Cleanup: a. Cool the vial to room temperature. b. Add 1 mL of hexane and 1 mL of deionized water to the vial. c. Vortex vigorously for 1 minute to partition the derivative into the hexane layer and remove excess reagent and pyridine into the aqueous layer. d. Centrifuge for 5 minutes at 2000 rpm to separate the layers.

-

Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial.

-

Concentration: Evaporate the hexane under a gentle stream of nitrogen.

-

Final Step: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of hexane or isooctane for GC-MS analysis.

Self-Validation:

-

Chromatographic Peak: The resulting derivative should have a longer retention time than the parent alcohol and exhibit excellent peak shape.

-

Sensitivity: When analyzed in ECNICI mode, the derivative should produce a strong signal for the [M-PFB]⁻ or related fragment ions, with a significantly lower limit of detection compared to the underivatized alcohol.

| Parameter | Value | Reference |

| Reagent | Pentafluorobenzoyl chloride (PFBoylCl) | [5] |

| Catalyst/Base | Pyridine | [5] |

| Temperature | 60°C | [3] |

| Time | 45 minutes | [3] |

| Key Advantage | Exceptional sensitivity for GC-ECD or ECNICI-MS | [3] |

Chiral Derivatization for Enantiomeric Analysis

Determining the enantiomeric excess (% ee) or absolute configuration of a chiral molecule is paramount in drug development. This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). [4]This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated by standard (non-chiral) chromatography or distinguished using NMR spectroscopy. [6] Causality & Expertise: Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a gold-standard CDA for alcohols. [6]It is typically used as its more reactive acid chloride form (Mosher's acid chloride). When a racemic alcohol reacts with, for example, (R)-Mosher's acid chloride, it forms two diastereomeric esters: (R,R)-Mosher's ester and (R,S)-Mosher's ester. In ¹H NMR, the protons of the two diastereomers experience different chemical environments due to the anisotropic effect of the phenyl ring in the Mosher's moiety, resulting in distinct, quantifiable signals. [7][8]For accurate % ee determination, the derivatization reaction must proceed to 100% completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate diastereomeric ratio. [6]

Principle of Chiral Derivatization

Caption: Converting enantiomers to separable diastereomers.

Protocol 3: Derivatization with (R)-Mosher's Acid Chloride

This protocol describes the formation of Mosher's esters for analysis by NMR or HPLC.

Materials:

-

This compound sample (approx. 1-5 mg).

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].

-

Anhydrous solvent (e.g., CCl₄, CDCl₃, or Dichloromethane).

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

-

Small, dry reaction vial with a septum cap.

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

Setup: Dry the reaction vial in an oven and cool under a stream of inert gas.

-

Sample Preparation: Dissolve 1-5 mg of the this compound sample and a small crystal of DMAP in 0.5 mL of anhydrous solvent in the vial. Add ~1.2 equivalents of anhydrous pyridine.

-

Reagent Addition: Under an inert atmosphere, add ~1.2 equivalents of (R)-Mosher's acid chloride to the solution via syringe.

-

Reaction: Seal the vial and stir or let stand at room temperature. The reaction progress can be monitored by TLC. It is typically complete within a few hours. Ensure the reaction goes to completion. [6]5. Workup (Optional, for purification): If necessary, the reaction can be quenched with a small amount of water, extracted with a solvent like diethyl ether, washed with dilute HCl and brine, dried over MgSO₄, and the solvent removed. However, for direct NMR analysis, the crude reaction mixture can often be used.

-

Analysis:

-

NMR: Acquire a high-resolution ¹H NMR (or ¹⁹F NMR) spectrum. Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the -OCH₃ group on the Mosher's moiety or the protons on the carbon bearing the ester). Integrate the signals for the two diastereomers to calculate the enantiomeric excess.

-

HPLC: The diastereomeric mixture can be injected onto a standard reverse-phase or normal-phase HPLC column for separation and quantification. [9] Self-Validation:

-

-

NMR Spectrum: The spectrum should show two distinct sets of signals for the key protons in the two diastereomers.

-

Complete Reaction: No starting alcohol should be visible in the NMR spectrum or by TLC analysis.

| Parameter | Value | Reference |

| Reagent | (R)- or (S)-Mosher's acid chloride | [6][8] |

| Catalyst/Base | Pyridine, DMAP | [10] |

| Temperature | Room Temperature | [11] |

| Time | 2-12 hours (monitor by TLC) | [11] |

| Key Advantage | Enables determination of enantiomeric excess & absolute configuration | [8] |

References

- Benchchem. Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride for GC-MS Analysis. Benchchem.

- Cui, M., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health.

- Phenomenex. Derivatization for Gas Chromatography. Phenomenex Inc.

- TCI Chemicals. GC Derivatization Reagents. TCI Chemicals.

- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). MilliporeSigma.

- Chromatography Today. (2018). The Use of Derivatising Reagents.

- Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. MilliporeSigma.

- Sigma-Aldrich. BSTFA Technical Bulletin. MilliporeSigma.

- Jones, J. et al. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. National Institutes of Health.

- Matarashvili, I., & Farkas, T. (2014). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed.

- CalTech GPS. Preparation of TMS Derivatives for GC/MS. California Institute of Technology.

- Chemistry LibreTexts. (2024). 23.2: Derivatization - Absolute Configuration.

- Wikipedia. Chiral derivatizing agent. Wikimedia Foundation.

- Gelest. General Silylation Procedures. Gelest, Inc.

- The Retort. (2012). Mosher's Acid.

- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.

- Vedejs, E., & Jure, M. (2005). Enantioselective Acylation Using a Second-Generation P-Aryl-2-phosphabicyclo[3.3.0]octane Catalyst. SciSpace.

Sources

- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Retort [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. scispace.com [scispace.com]

Troubleshooting & Optimization

troubleshooting low yield in 2-(3-Methoxyphenyl)ethanol synthesis

Topic: Troubleshooting Low Yield in 2-(3-Methoxyphenyl)ethanol Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction

You are likely synthesizing This compound (CAS: 5020-41-7) as a fragment for CNS-active compounds (e.g., Tramadol analogs) or as a chiral building block.[1]

If you are experiencing low yields (<60%), the failure point is rarely the core reduction chemistry—it is almost always the isolation of the alcohol from the metal-complex intermediate .[1] Whether you are reducing (3-methoxyphenyl)acetic acid or its ester derivative, the meta-methoxy group is electronically stable; however, the physical properties of the resulting phenethyl alcohol make it prone to entrapment in aluminum emulsions or borate esters.[1]

This guide treats your synthesis as a system. We will debug the Input (Reagents), the Process (Kinetics), and the Output (Quench/Isolation).

Module 1: The Reaction System (Process & Kinetics)

Q: I am using Borane-THF (BH₃·THF) to reduce the acid.[2] The reaction looks complete by TLC, but I recover very little product. Where is it?

A: Your product is likely trapped as a trialkoxyborane.

When reducing carboxylic acids with Borane, the initial product is not the free alcohol; it is a polymer-like trialkoxyborane complex.[1] This bond is strong. Simply adding water at room temperature is often insufficient to hydrolyze it, leading to the product remaining in the aqueous/solid waste during extraction.[1]

The Fix (The Methanol Metholysis):

-

Quench: Add Methanol (MeOH) slowly to the reaction mixture.

-

Reflux: You must reflux the quenched mixture for 30–60 minutes. This breaks the B–O bond, converting the intermediate into volatile trimethyl borate (

) and releasing your free alcohol.[1] -

Evaporation: Co-evaporate with MeOH 2–3 times to drive off the trimethyl borate azeotropically.

Q: I am using LiAlH₄ (LAH). The reaction turns into a grey sludge, and extraction is impossible.[1] How do I recover the yield?

A: You have an "Aluminum Emulsion" lock.

The standard water quench creates gelatinous aluminum hydroxide (

The Fix (Rochelle Salt Method): Do not use the standard "Fieser" (Water/NaOH/Water) quench if you are struggling with yield. Use Sodium Potassium Tartrate (Rochelle Salt) . The tartrate acts as a ligand, chelating the aluminum into a water-soluble complex, leaving two clean, separable layers.[1]

Protocol:

-

Quench excess LAH with Ethyl Acetate (mild) or wet ether.

-

Add a saturated aqueous solution of Rochelle Salt (20 mL per gram of LAH used).

-

Stir vigorously at Room Temperature (RT) for 2–4 hours .

-

Visual Check: The grey sludge will dissolve, leaving two clear layers.[1]

Module 2: Visualization of Workflows

The following diagrams illustrate the critical pathways where yield is lost.

Figure 1: Reduction Pathway & Critical Failure Points

This diagram maps the reduction of (3-Methoxyphenyl)acetic acid to the target alcohol, highlighting where the "Yield Traps" occur.[1]

Caption: Figure 1.[1] Mechanism of yield loss.[3] Red nodes indicate where product remains chemically bound or physically trapped.[1]

Module 3: Reagent & Purity Troubleshooting

Q: My starting material (Acid) is not dissolving well, or the reaction stalls.

A: Check the purity of 3-methoxyphenylacetic acid. Commercial supplies of this acid can contain (3-methoxyphenyl)acetonitrile (the precursor) or varying amounts of water.

-

The Test: Run a proton NMR. Look for a singlet around

3.6–3.7 ppm (methylene next to COOH). If you see splitting or shifts, purify by recrystallization (Toluene/Hexane) before reduction. -

Moisture: If using LAH, moisture destroys the reagent immediately.[1] If using Borane, water hydrolyzes the reagent to Boric acid (useless) and generates

gas.[1] Titrate your Borane if the bottle is older than 3 months.[1]

Quantitative Comparison of Reducing Agents

| Feature | Borane-THF ( | Lithium Aluminum Hydride ( | Sodium Borohydride ( |

| Reactivity | Chemoselective for Acids. Leaves Nitro/Halogens intact. | Powerful, non-selective.[1][4] Reduces esters, amides, nitro.[1][4] | Too weak for acids (unless activated with |

| Yield Potential | High (85-95%) if hydrolyzed correctly. | Med-High (70-90%) if workup is managed.[1] | Variable (depends on activation method). |

| Main Failure | Incomplete hydrolysis of borate ester. | Aluminum emulsions trapping product. | Incomplete reaction / Stalling. |

| Safety | Flammable, generates | Pyrophoric solid. Reacts violently with water. | Safer, easier to handle.[1] |

Module 4: Isolation & Purification (The Output)

Q: I have separated the layers, but the yield is still low. Is the product in the water?

A: Yes, this compound has significant water solubility. The methoxy group and the alcohol group allow for hydrogen bonding.[1]

-

The Fix: You must "Salt Out" the aqueous layer.[1] Saturate the aqueous phase with NaCl (Brine) before the final extraction.

-

Solvent: Switch from Diethyl Ether (good, but evaporates fast) to DCM (Dichloromethane) or Ethyl Acetate for extraction. DCM is particularly good for phenethyl alcohols.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific yield issue.

Caption: Figure 2. Diagnostic logic for isolating the cause of low yield.

References

-

Brown, H. C.; Stocky, T. P. (1977).[1] Borane-tetrahydrofuran complex.[1] A new, convenient procedure for the preparation of the reagent and its utilization for the selective reduction of carboxylic acids to alcohols.[1] Journal of the American Chemical Society.

- Core Reference for the Borane reduction mechanism and selectivity.

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

- Authoritative text on hydride reduction stoichiometry and workups.

-

Fieser, L. F.; Fieser, M. (1967).[1][4] Reagents for Organic Synthesis. Wiley.

- Source of the standard "Fieser Workup" (n, n, 3n method) for LAH.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Standard protocols for phenethyl alcohol isolation and salting-out procedures.[1]

-

- Rochelle Salt Workup Protocol. (Standard Practice in Organic Synthesis).

Sources

- 1. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Sciencemadness Discussion Board - Phenylacetic acid + Lead acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: A Guide to Understanding and Mitigating Impurities in Commercial 2-(3-Methoxyphenyl)ethanol

Welcome to the technical support center for 2-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic alcohol in their work. The purity of reagents is paramount in achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, analyze, and mitigate impurities commonly encountered in commercial grades of this compound.

Understanding the Origin of Impurities: A Proactive Approach

The presence of impurities in commercial this compound is often a direct consequence of its synthetic route. A foundational understanding of these pathways is the first step in proactive quality control.

Two prevalent synthetic strategies for this compound are:

-

Reduction of a Carbonyl Precursor: This typically involves the reduction of 3-methoxyacetophenone or 3-methoxyphenylacetic acid.

-

Grignard Reaction: The reaction of a 3-methoxy-substituted Grignard reagent with an appropriate electrophile.

Each of these routes can introduce specific impurities, including unreacted starting materials, byproducts, and reagents from the workup process.

Troubleshooting Guide: Identifying and Resolving Purity Issues

This section addresses common issues encountered during the use of commercial this compound and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Side Reactions or Low Yields in Your Experiment

Possible Cause: The presence of reactive impurities in your this compound starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental outcomes.

In-Depth Explanation:

-

Purity Analysis: The first and most critical step is to ascertain the purity of your commercial this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is also highly effective for separating compounds with differing polarities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities present.

-

Impurity Identification: By understanding the common synthesis routes, you can often predict the likely impurities. For instance, if the reduction of 3-methoxyacetophenone was used, the presence of the starting ketone is a strong possibility.

-

Reactivity Assessment: Once an impurity is identified, consider its potential to interfere with your specific reaction. For example, a nucleophilic impurity could compete with your desired reaction pathway.

-

Purification: If the impurity is deemed problematic, purification of the this compound is necessary. Detailed protocols for various purification techniques are provided in a later section.

Issue 2: Inconsistent Results Between Different Batches of Commercial this compound

Possible Cause: Variation in the impurity profile from one commercial batch to another.

Troubleshooting and Best Practices:

-

Request a Certificate of Analysis (CoA): Always request a CoA from your supplier for each new batch. This document should provide information on the purity and the levels of known impurities.

-

Internal Quality Control: Do not solely rely on the supplier's CoA. It is best practice to perform your own in-house purity analysis (GC-MS or HPLC) on each new batch to confirm the purity and identify any potential new impurities.

-

Standardize Purification: If you find that commercial batches consistently contain problematic impurities, consider implementing a standard in-house purification step for all incoming material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in commercial this compound?

A1: Based on common synthetic routes, the following are potential impurities:

-

From the reduction of 3-methoxyphenylacetic acid: Unreacted 3-methoxyphenylacetic acid.

-

From the reduction of 3-methoxyacetophenone: Residual 3-methoxyacetophenone.

-

From Grignard reactions: Byproducts such as biphenyl derivatives can be formed.[1]

-